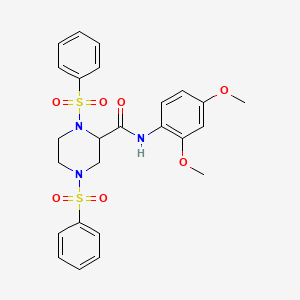
N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as DPPIV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPIV inhibitors have been extensively studied for their role in the treatment of various diseases, including diabetes, cancer, and inflammatory disorders.
Mécanisme D'action
DPPIV inhibitors work by inhibiting the activity of DPPIV, which is responsible for the degradation of incretin hormones. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control. In addition, DPPIV inhibitors have been shown to modulate the immune response and reduce inflammation, which may contribute to their anti-cancer effects.
Biochemical and Physiological Effects:
DPPIV inhibitors have been shown to improve glucose control in patients with type 2 diabetes by increasing insulin secretion and reducing glucagon secretion. These compounds have also been shown to reduce inflammation and modulate the immune response, which may contribute to their anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
DPPIV inhibitors are widely used in laboratory experiments due to their ability to inhibit DPPIV activity. However, these compounds may have off-target effects, and their use may lead to unintended consequences. In addition, the synthesis of DPPIV inhibitors can be challenging, and the cost of these compounds may limit their use in certain experiments.
Orientations Futures
Future research on DPPIV inhibitors should focus on identifying new compounds with improved efficacy and reduced off-target effects. In addition, researchers should investigate the potential of DPPIV inhibitors for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers should explore the use of DPPIV inhibitors in combination with other therapies, such as chemotherapy, to improve cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of DPPIV inhibitors involves the reaction of 1,4-bis(chlorosulfonyl)butane with 2,4-dimethoxyaniline to form N-(2,4-dimethoxyphenyl)-1,4-bis(chlorosulfonyl)-2-butene-1-amine. This intermediate is then reacted with piperazine to form N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.
Applications De Recherche Scientifique
DPPIV inhibitors have been extensively studied for their role in the treatment of diabetes. These compounds inhibit the activity of dipeptidyl peptidase IV (DPPIV), an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to glucose, and their degradation by DPPIV results in decreased insulin secretion. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
DPPIV inhibitors have also been studied for their role in cancer treatment. These compounds have been shown to inhibit tumor growth and metastasis by modulating the immune response and reducing inflammation.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S2/c1-34-19-13-14-22(24(17-19)35-2)26-25(29)23-18-27(36(30,31)20-9-5-3-6-10-20)15-16-28(23)37(32,33)21-11-7-4-8-12-21/h3-14,17,23H,15-16,18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZQJBAWAHTFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
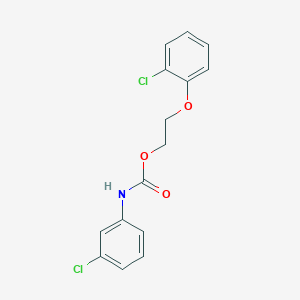

![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)
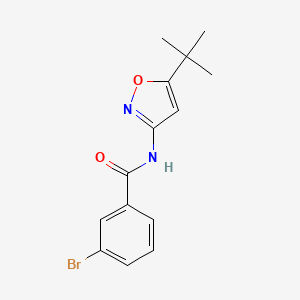
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)
![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
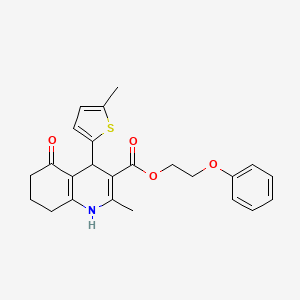
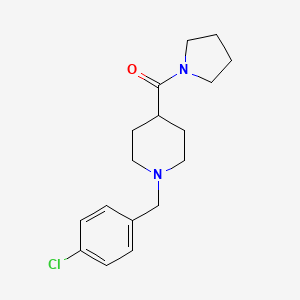
![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)